4-(N-benzyl-N-isopropylsulfamoyl)-N-(3-methoxyphenyl)benzamide
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Overview
Description
4-(N-benzyl-N-isopropylsulfamoyl)-N-(3-methoxyphenyl)benzamide, also known as BIS-1, is a small molecule inhibitor that has attracted significant attention in the scientific community due to its potential therapeutic applications. BIS-1 is a member of the sulfonamide family of compounds, which are known for their diverse biological activities.
Scientific Research Applications
Molecular Structure and Antioxidant Activity
The molecular structure and properties of related benzamide derivatives have been extensively studied. For instance, the molecular structure, as determined by X-ray diffraction and theoretical calculations, provides insights into the compound's stability and reactivity. These compounds have demonstrated potential antioxidant properties, which are crucial for scavenging free radicals and could have implications in developing new antioxidant agents (Demir et al., 2015).
Supramolecular Chemistry
Benzamide derivatives have been shown to form complex supramolecular structures, such as π-stacked rods encased in hydrogen-bonded networks. These structures are significant for understanding molecular self-assembly mechanisms and designing new materials with specific physical properties (Lightfoot et al., 1999).
Selective Receptor Antagonists
Certain benzamide derivatives, including those structurally related to the query compound, have been identified as potent and selective antagonists for specific receptors, indicating their potential as targeted therapeutic agents. This includes their role in modulating receptor activity, which could be beneficial in treating various diseases (Wu et al., 1997).
Polymeric Materials
The synthesis of well-defined polymeric materials incorporating benzamide units has been explored, leading to the development of block copolymers with low polydispersity. These materials have applications in creating novel polymer architectures for various uses, including biomedical applications (Yokozawa et al., 2002).
Antiplatelet Agents
Benzamide derivatives have been evaluated for their potential as antiplatelet agents. Their synthesis and biological evaluation suggest that these compounds can inhibit platelet aggregation, a critical factor in preventing thrombotic diseases. This highlights the therapeutic potential of benzamide derivatives in cardiovascular disease management (Liu et al., 2019).
Mechanism of Action
Target of Action
Similar compounds are often designed to interact with specific proteins or enzymes in the body, altering their function and leading to therapeutic effects .
Mode of Action
It’s common for such compounds to interact with their targets through processes like oxidative addition and transmetalation . Oxidative addition involves the donation of electrons to form a new bond, while transmetalation involves the transfer of groups from one molecule to another .
Biochemical Pathways
Similar compounds often influence pathways involving carbon-carbon bond formation, such as the suzuki–miyaura cross-coupling reaction . This reaction is widely applied in organic chemistry and involves the coupling of two different organic groups .
properties
IUPAC Name |
4-[benzyl(propan-2-yl)sulfamoyl]-N-(3-methoxyphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4S/c1-18(2)26(17-19-8-5-4-6-9-19)31(28,29)23-14-12-20(13-15-23)24(27)25-21-10-7-11-22(16-21)30-3/h4-16,18H,17H2,1-3H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBOCKVWOTVTNHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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